Ethyl 4-{[(3Z)-3-[(4-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{[(3Z)-3-[(4-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperazine-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs, and they play a crucial role in cell biology
Preparation Methods
The synthesis of indole derivatives, including Ethyl 4-{[(3Z)-3-[(4-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperazine-1-carboxylate, typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthetic route for this compound would involve the appropriate selection of starting materials and reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Indole derivatives, including Ethyl 4-{[(3Z)-3-[(4-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperazine-1-carboxylate, undergo various chemical reactions such as oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Indole derivatives have diverse biological activities and are used in various scientific research applications. They possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Mechanism of Action
The mechanism of action of Ethyl 4-{[(3Z)-3-[(4-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which makes them valuable in developing new useful derivatives . The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 4-{[(3Z)-3-[(4-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperazine-1-carboxylate can be compared with other indole derivatives that have similar structures and biological activities. Some similar compounds include indole-3-acetic acid, a plant hormone, and various synthetic indole derivatives that have been studied for their pharmacological activities
Properties
Molecular Formula |
C23H26N4O3 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
ethyl 4-[[3-(4-methylphenyl)imino-2-oxoindol-1-yl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H26N4O3/c1-3-30-23(29)26-14-12-25(13-15-26)16-27-20-7-5-4-6-19(20)21(22(27)28)24-18-10-8-17(2)9-11-18/h4-11H,3,12-16H2,1-2H3 |
InChI Key |
QVTPSSPFMNSPNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CN2C3=CC=CC=C3C(=NC4=CC=C(C=C4)C)C2=O |
Origin of Product |
United States |
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